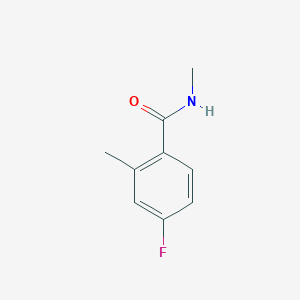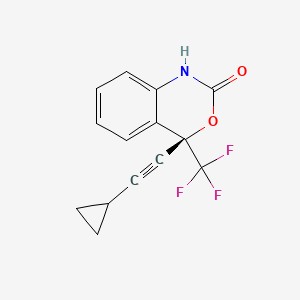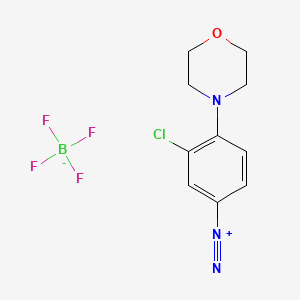
(1S)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-, (S)- (9CI): is a chemical compound with the molecular formula C8H6F3NO3. It is characterized by the presence of a benzenemethanol core substituted with a nitro group and a trifluoromethyl group. The (S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-, (S)- (9CI) typically involves multi-step organic reactions. One common method includes the nitration of benzenemethanol derivatives followed by the introduction of the trifluoromethyl group. The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-, (S)- (9CI) can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives.
Scientific Research Applications
Chemistry: Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-, (S)- (9CI) is used as a building block in organic synthesis. Its unique substituents make it valuable for creating complex molecules with specific properties.
Biology: In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It may serve as a model compound for understanding enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives may have potential pharmaceutical applications. The presence of the nitro and trifluoromethyl groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a candidate for drug development.
Industry: In the industrial sector, Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-, (S)- (9CI) can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-, (S)- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and influence the compound’s overall activity.
Comparison with Similar Compounds
Benzenemethanol, 4-nitro-alpha-(methyl)-, (S)- (9CI): Similar structure but with a methyl group instead of a trifluoromethyl group.
Benzenemethanol, 4-nitro-alpha-(ethyl)-, (S)- (9CI): Similar structure but with an ethyl group instead of a trifluoromethyl group.
Benzenemethanol, 4-nitro-alpha-(chloromethyl)-, (S)- (9CI): Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-, (S)- (9CI) imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
This detailed article provides a comprehensive overview of Benzenemethanol, 4-nitro-alpha-(trifluoromethyl)-, (S)- (9CI), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4,7,13H/t7-/m0/s1 |
InChI Key |
UQFMTXANBPARMP-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)

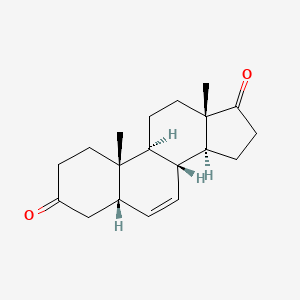
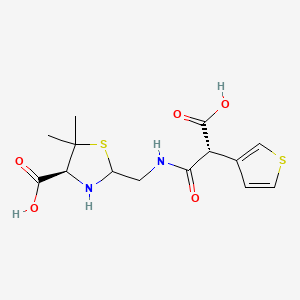
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
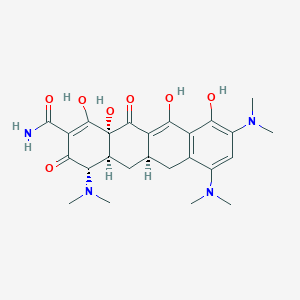
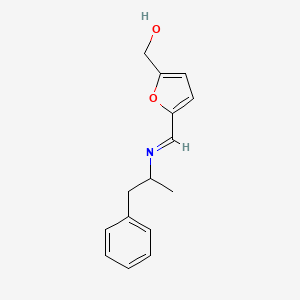
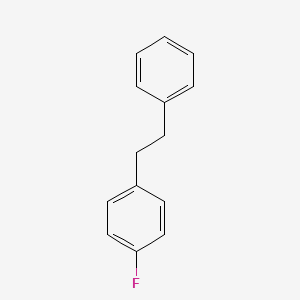
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
